molecular formula C11H10ClF3IN3 B1620840 2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 655235-52-2

2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B1620840
CAS RN: 655235-52-2
M. Wt: 403.57 g/mol
InChI Key: WAHJZLLXPONJBB-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They have attracted a lot of attention recently and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, Yamagami and co-workers developed a method to produce the 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine via the cyclocondensation reaction of the 5-amino-3-hetarylpyrazole with malonic acid .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .


Physical And Chemical Properties Analysis

The bond distances within the heterocyclic portion of the molecule indicate incomplete pi delocalization . The molecules are linked into stacks by a combination of two C-H…pi(pyrazole) hydrogen bonds and two independent pi-pi stacking interactions between inversion-related pyrimidine rings .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle . By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest .

Pharmacokinetics

In silico ADMET studies suggest that this compound has suitable pharmacokinetic properties . These properties help predict the structure requirement for the observed antitumor activity . .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induces apoptosis within HCT cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of certain substances in the reaction medium can affect the compound’s synthesis . .

Future Directions

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

2-tert-butyl-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3IN3/c1-10(2,3)8-7(16)9-17-5(11(13,14)15)4-6(12)19(9)18-8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHJZLLXPONJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=CC(=NC2=C1I)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381684
Record name 2-(tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

CAS RN

655235-52-2
Record name 2-(tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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